![molecular formula C18H12F3I4NO5 B12292531 Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[4-(4-hidroxi-3,5-diyodofenoxi)-3,5-diyodofenil]-2-[(2,2,2-trifluoroacetil)amino]propanoato de metilo es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples átomos de yodo y un grupo trifluoroacetilo, lo que lo convierte en un objeto de interés tanto en la investigación química como biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-[4-(4-hidroxi-3,5-diyodofenoxi)-3,5-diyodofenil]-2-[(2,2,2-trifluoroacetil)amino]propanoato de metilo implica varios pasos, comenzando con la yodación de compuestos fenólicos. El proceso generalmente incluye:
Esterificación: La formación del grupo éster a través de la reacción del fenol yodado con metanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar pasos similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[4-(4-hidroxi-3,5-diyodofenoxi)-3,5-diyodofenil]-2-[(2,2,2-trifluoroacetil)amino]propanoato de metilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar quinonas.
Reducción: Los átomos de yodo pueden reducirse para formar derivados desyodados.
Sustitución: El grupo trifluoroacetilo puede sustituirse con otros grupos acilo en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Cloruros de acilo o anhídridos en presencia de una base.
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Compuestos desyodados.
Sustitución: Varios derivados acilados.
Aplicaciones Científicas De Investigación
El 3-[4-(4-hidroxi-3,5-diyodofenoxi)-3,5-diyodofenil]-2-[(2,2,2-trifluoroacetil)amino]propanoato de metilo tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como precursor para moléculas más complejas.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-[4-(4-hidroxi-3,5-diyodofenoxi)-3,5-diyodofenil]-2-[(2,2,2-trifluoroacetil)amino]propanoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los átomos de yodo y el grupo trifluoroacetilo juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o alterar la función del receptor al interactuar con residuos clave de aminoácidos.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-hidroxi-3,5-diyodofenil)propanoato de metilo: Carece del grupo trifluoroacetilo.
3-(4-hidroxi-3,5-diyodofenoxi)propanoato de metilo: Estructura similar, pero con grupos funcionales diferentes.
Unicidad
El 3-[4-(4-hidroxi-3,5-diyodofenoxi)-3,5-diyodofenil]-2-[(2,2,2-trifluoroacetil)amino]propanoato de metilo es único debido a su combinación de átomos de yodo y un grupo trifluoroacetilo, que le confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C18H12F3I4NO5 |
|---|---|
Peso molecular |
886.9 g/mol |
Nombre IUPAC |
methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29) |
Clave InChI |
LJZOPJWCLTTXIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


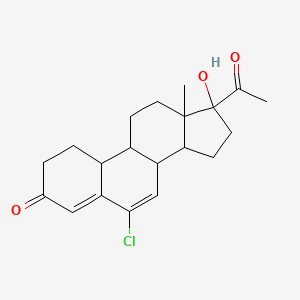
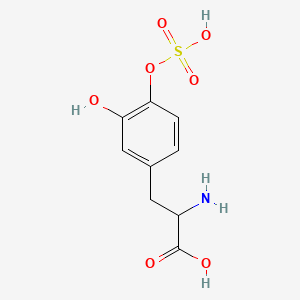

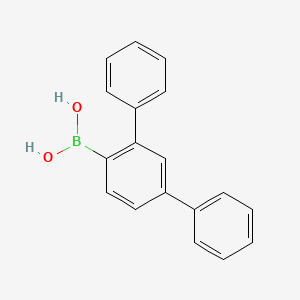
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
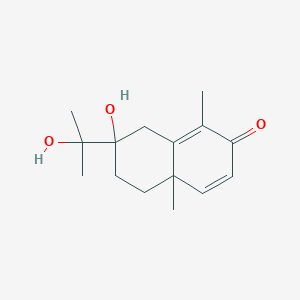
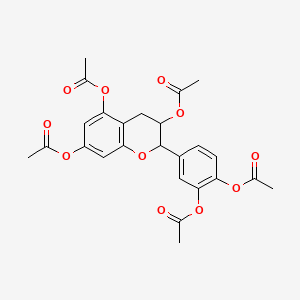
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
